3-(5-Methylpyridin-3-yl)propanoic acid
Overview
Description
3-(5-Methylpyridin-3-yl)propanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with a methyl group and a propanoic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methylpyridine-3-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an alcohol using a reducing agent such as sodium borohydride. The resulting alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromic acid.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale oxidation processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions are common substitution methods.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Alcohols and Aldehydes: Produced through the reduction of the carboxylic acid group.
Halogenated Derivatives: Formed by substituting hydrogen atoms on the pyridine ring with halogens.
Scientific Research Applications
3-(5-Methylpyridin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(5-Methylpyridin-3-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(4-Methylpyridin-3-yl)propanoic acid: Similar structure with a methyl group at a different position on the pyridine ring.
3-(5-Methylpyridin-2-yl)propanoic acid: Similar structure with the methyl group on a different pyridine ring position.
3-(5-Methylpyridin-3-yl)propionic acid: Minor structural difference with a different acid group.
Uniqueness: 3-(5-Methylpyridin-3-yl)propanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and chemical reagents, making it valuable in various applications.
Properties
IUPAC Name |
3-(5-methylpyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXQNPWMCFKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-53-3 | |
Record name | 3-(5-methylpyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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